molecular formula C9H19ClN2O2 B2671708 tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride CAS No. 2126088-17-1

tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B2671708
CAS No.: 2126088-17-1
M. Wt: 222.71
InChI Key: ZVMLJKVCRIASFQ-FJXQXJEOSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[(2S)-azetidin-2-yl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLJKVCRIASFQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, resulting in improved yields and reduced production costs .

Chemical Reactions Analysis

tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Deprotection: The tert-butyl group can be removed under acidic conditions using trifluoroacetic acid, yielding the free amine.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Pharmaceutical Research

Tert-butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride has shown promise as a lead compound in drug discovery efforts targeting specific biological pathways. Its unique structural properties allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Enzyme Interaction Studies

Preliminary studies indicate that compounds with similar structures can modulate enzyme activity or interact with cellular receptors. Interaction studies involving this compound focus on its potential binding affinities with enzymes and receptors, which are crucial for understanding its mechanism of action and therapeutic potential.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit anticancer properties. For example, studies have shown that structural analogs can inhibit the proliferation of cancer cell lines by inducing apoptosis or inhibiting critical signaling pathways involved in tumor growth.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Studies

Another research effort focused on the inhibition of carbonic anhydrase II by this compound. The study compared IC50 values with known inhibitors, revealing promising results that suggest this compound could be developed into a therapeutic agent for conditions where carbonic anhydrase plays a critical role.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride primarily involves its role as a protecting group for amines. The tert-butyl carbamate group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The resulting carbamate is stable under a wide range of conditions, preventing unwanted reactions at the amine site. Deprotection is achieved through acidolysis, where the tert-butyl group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues, highlighting structural and functional differences:

Compound Name CAS No. Molecular Formula MW (g/mol) Structural Features Key Applications
tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride 1170108-38-9 C₁₀H₂₁ClN₂O₂ 236.74 (S)-azetidine, methylene linker, Boc protection Chiral intermediates for drug discovery
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride 1170905-43-7 C₁₀H₂₁ClN₂O₂ 236.74 Azetidine, ethyl linker (vs. methylene), Boc protection Adjusts steric bulk in receptor binding; used in kinase inhibitor synthesis
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride 1070968-08-9 C₁₀H₂₁ClN₂O₂ 236.74 Pyrrolidine (5-membered ring) instead of azetidine Broader metabolic stability due to larger ring; common in peptide mimetics
tert-Butyl (3-aminopropyl)carbamate hydrochloride 127346-48-9 C₈H₁₇ClN₂O₂ 208.69 Linear propyl chain (no cyclic amine) Flexible backbone for non-rigid targets; lower binding specificity
N-methylcyclopropanamine tert-butyl N-(azetidin-3-yl) carbamate hydrochloride 217806-26-3 C₁₂H₂₃ClN₂O₂ 262.78 Cyclopropane + azetidine; methyl substituent on amine Enhanced metabolic stability; niche applications in constrained scaffolds

Key Research Findings

Azetidine vs. Pyrrolidine Derivatives
  • Metabolic Stability : Pyrrolidine derivatives (e.g., CAS 1070968-08-9) exhibit longer half-lives in vivo due to reduced ring strain and slower oxidative metabolism .
Linker Variations
  • Methylene vs. Ethyl Linkers : The ethyl linker in CAS 1170905-43-7 increases steric bulk, improving selectivity for hydrophobic binding pockets (e.g., in kinase inhibitors) but may reduce synthetic yield due to steric hindrance .
Cyclopropane-Containing Analogues
  • Compounds like CAS 217806-26-3 combine azetidine with cyclopropane, leveraging ring strain for enhanced metabolic resistance. However, solubility challenges arise due to increased hydrophobicity .
Linear vs. Cyclic Amines
  • Linear analogues (e.g., CAS 127346-48-9) offer synthetic flexibility but lack the spatial organization required for high-affinity interactions, limiting their use in precision therapeutics .

Biological Activity

Tert-butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H19ClN2O2C_9H_{19}ClN_2O_2, with a molecular weight of approximately 222.71 g/mol. It appears as a white to off-white powder and is soluble in various organic solvents, which enhances its utility in chemical synthesis and biological research .

Research indicates that compounds with structural similarities to this compound may modulate enzyme activity or interact with cellular receptors. These interactions are crucial for understanding the compound's mechanism of action and therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that related compounds can exhibit significant biological activities, such as:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease (AD). For instance, the M4 compound derived from a similar structure demonstrated an IC50 of 15.4 nM for β-secretase inhibition .
  • Cell Viability : In studies involving astrocytes treated with amyloid-beta (Aβ) peptides, compounds like M4 showed protective effects against cell death induced by Aβ 1-42, suggesting potential neuroprotective properties .

Comparative Analysis

The following table summarizes relevant compounds related to this compound and their biological activities:

Compound NameStructure FeaturesBiological Activity
M4Azetidine derivativeβ-secretase inhibitor (IC50 = 15.4 nM), reduces Aβ aggregation
N-Boc-(2R)-azetidin-2-ylmethylamineContains a Boc protecting groupUsed in peptide synthesis
Tert-butyl carbamateSimple carbamate structureCommon intermediate in organic synthesis
N-(2R)-azetidin-2-ylmethyl-N'-phenylureaUrea linkage instead of carbamateExhibits distinct biological activity

Case Studies

Recent investigations into azetidine-based compounds highlight their potential in treating neurodegenerative diseases:

  • Neuroprotection Against Aβ : M4 was evaluated for its ability to protect astrocytes from Aβ-induced toxicity. Results indicated improved cell viability when treated with M4 alongside Aβ 1-42, although the protective effect was modest compared to controls .
  • Multi-target Approaches : The design of multi-target compounds like M4 aims to address multiple pathways involved in AD progression, reflecting a shift towards more holistic therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For carbamate derivatives, tert-butyl protecting groups are sensitive to acidic conditions, necessitating pH control during deprotection . Diastereoselective intramolecular α-amidoalkylation reactions, as demonstrated in structurally similar carbamates, can improve stereochemical purity . GC/MS analysis and SLE (supported liquid extraction) are recommended for monitoring intermediates and isolating products with minimal degradation .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) paired with polarimetric detection is effective. For example, analogous carbamates with azetidine moieties were resolved using isocratic elution with hexane:isopropanol (90:10) . X-ray crystallography is critical for confirming three-dimensional architecture and hydrogen-bonding interactions, as shown in studies of tert-butyl carbamate derivatives .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : The compound serves as a chiral building block in peptide-mimetic drug discovery, particularly for targeting protease enzymes. Its azetidine moiety enhances conformational rigidity, which is advantageous in structure-activity relationship (SAR) studies . In materials science, tert-butyl carbamates are used to stabilize intermediates in polymer synthesis, such as polycationic dye-fixatives .

Advanced Research Questions

Q. How do conflicting data on the stability of tert-butyl carbamates in aqueous solutions impact experimental design?

  • Methodological Answer : Stability discrepancies arise from pH-dependent hydrolysis. For instance, tert-butyl carbamates degrade rapidly below pH 3 but remain stable at neutral pH . To resolve contradictions, researchers should pre-test stability under specific buffer conditions (e.g., PBS vs. acetate buffer) using LC-MS to quantify degradation products. Accelerated stability studies at 40°C/75% RH can predict shelf-life .

Q. What strategies mitigate racemization during the synthesis of (S)-configured azetidine derivatives?

  • Methodological Answer : Racemization often occurs during nucleophilic substitution or deprotection. Low-temperature reactions (−20°C) and non-polar solvents (e.g., dichloromethane) minimize epimerization. Chiral auxiliaries, such as Evans’ oxazolidinones, can stabilize the intermediate, as demonstrated in analogous tert-butyl-protected amines . Post-synthesis, circular dichroism (CD) spectroscopy validates enantiomeric excess (ee) ≥ 98% .

Q. How can researchers troubleshoot low yields in the final coupling step of this carbamate?

  • Methodological Answer : Low yields may stem from steric hindrance at the azetidine nitrogen. Activating the carbamate with Boc-anhydride in the presence of DMAP (4-dimethylaminopyridine) improves electrophilicity . Alternatively, microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency, as shown in tert-butyl carbamate coupling reactions .

Key Research Findings

  • Stereochemical Integrity : The (S)-configuration at the azetidine methyl position is critical for binding affinity in protease inhibitors, with a 10-fold activity difference compared to (R)-isomers .
  • Degradation Pathways : Hydrolysis under acidic conditions produces azetidine-2-ylmethanamine hydrochloride, which can be quantified via ion-pair chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.